Methyl 2-(5-bromothiophen-2-YL)-2-oxoacetate
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Overview
Description
Methyl 2-(5-bromothiophen-2-YL)-2-oxoacetate is a chemical compound with the molecular formula C7H5BrO3S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-bromothiophen-2-YL)-2-oxoacetate typically involves the bromination of thiophene followed by esterification. One common method includes the reaction of 2-bromothiophene with methyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-bromothiophen-2-YL)-2-oxoacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium thiolate or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Thiophene derivatives with various functional groups.
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alcohol derivatives of thiophene.
Scientific Research Applications
Methyl 2-(5-bromothiophen-2-YL)-2-oxoacetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical agents with anti-inflammatory, antimicrobial, or anticancer properties.
Material Science: Utilized in the fabrication of organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of Methyl 2-(5-bromothiophen-2-YL)-2-oxoacetate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(5-chlorothiophen-2-YL)-2-oxoacetate
- Methyl 2-(5-fluorothiophen-2-YL)-2-oxoacetate
- Methyl 2-(5-iodothiophen-2-YL)-2-oxoacetate
Uniqueness
Methyl 2-(5-bromothiophen-2-YL)-2-oxoacetate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs.
Properties
Molecular Formula |
C7H5BrO3S |
---|---|
Molecular Weight |
249.08 g/mol |
IUPAC Name |
methyl 2-(5-bromothiophen-2-yl)-2-oxoacetate |
InChI |
InChI=1S/C7H5BrO3S/c1-11-7(10)6(9)4-2-3-5(8)12-4/h2-3H,1H3 |
InChI Key |
UHWNJNXJGJUACL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)C1=CC=C(S1)Br |
Origin of Product |
United States |
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